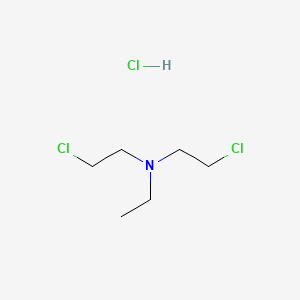

Chlorhydrate de 2-chloro-N-(2-chloroéthyl)-N-éthyléthanamine

Vue d'ensemble

Description

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. It is known for its role in the production of various pharmaceuticals and other chemical products. The compound is characterized by its molecular formula C6H13Cl2N·HCl and a molar mass of 178.49 g/mol .

Applications De Recherche Scientifique

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, also known as Chlormethine , is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . The primary target of this compound is DNA , specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Chlormethine works by binding to DNA , causing crosslinking of two strands . This crosslinking prevents cell duplication, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication and transcription pathways . By crosslinking DNA strands, it disrupts the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound has abiological half-life of less than 1 minute , indicating rapid metabolism and elimination. It is also excreted through the kidneys .

Result of Action

The result of Chlormethine’s action at the molecular and cellular level is the inhibition of cell duplication . This leads to a decrease in the proliferation of cancer cells, contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlormethine. For instance, the compound is sensitive to high temperatures and strong light, which can cause it to decompose . Therefore, it should be stored in a cool, dark place . Additionally, the compound is soluble in water , which can affect its distribution and elimination in the body.

Analyse Biochimique

Biochemical Properties

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with nucleophilic sites. This compound is known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The interactions of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride with biomolecules are primarily through alkylation, which can result in the modification of protein function and enzyme activity .

Cellular Effects

The effects of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride on cells are profound. It influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. This compound affects various cell types, including cancer cells, by inducing cytotoxicity. The impact on cell signaling pathways includes the activation of p53 and other stress response pathways. Additionally, 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can alter gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride exerts its effects through alkylation of DNA and proteins. The compound forms covalent bonds with guanine bases in DNA, resulting in cross-linking and strand breaks. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The binding interactions with biomolecules also include enzyme inhibition, where the alkylation of active sites can prevent enzyme activity. Changes in gene expression are mediated through the activation of DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride change over time. The compound is relatively stable under controlled conditions but can degrade over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cells. The stability and degradation of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride are influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can induce mild cytotoxic effects, while higher doses result in significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include severe damage to rapidly dividing tissues, such as bone marrow and gastrointestinal lining .

Metabolic Pathways

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Enzymes such as cytochrome P450 play a role in the metabolism of this compound. The metabolic flux and levels of metabolites can be affected by the presence of other drugs and the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to different cellular compartments, including the nucleus and cytoplasm. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. In the nucleus, it interacts with DNA, leading to the formation of cross-links and strand breaks. In the cytoplasm, it can interact with proteins and enzymes, affecting their function and activity. The localization and activity of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride are essential for its therapeutic and toxic effects .

Méthodes De Préparation

The synthesis of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process is carried out by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is stirred at room temperature for an hour and then heated to 60-65°C until crystallization occurs. The resulting product is then purified by dissolving in anhydrous ethanol, followed by cooling and filtration .

Analyse Des Réactions Chimiques

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and alcohols.

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can be compared with other similar compounds, such as:

2-Chloro-N,N-dimethylethylamine hydrochloride: This compound is also used as an intermediate in organic synthesis and has similar chemical properties.

2-Chloro-N,N-diethylethylamine hydrochloride: Another related compound with applications in organic synthesis and pharmaceutical production.

The uniqueness of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride lies in its specific structure and reactivity, which make it suitable for particular synthetic applications and research purposes.

Propriétés

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATUMHLLJZPGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189471 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-07-6 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.